molecular formula C22H16FNO3S B2755325 [6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1112311-12-2

[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2755325
CAS No.: 1112311-12-2
M. Wt: 393.43
InChI Key: SGIFUQNMFSRGLE-UHFFFAOYSA-N
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Description

[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C22H16FNO3S and its molecular weight is 393.43. The purity is usually 95%.
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Scientific Research Applications

The search for detailed information on the specific chemical compound 6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone within scientific research did not yield direct results on this compound. However, research on similar fluorinated compounds and their synthetic methodologies, properties, and applications provides insights into the potential research applications of the specified compound. Below are findings from various studies on related compounds that illustrate the breadth of research in fluorinated organic compounds:

Synthesis and Structural Analysis

Fluorinated compounds, such as those studied by Huang et al. (2021), involve complex synthesis processes that yield intermediates with benzene rings. These compounds are characterized by FTIR, NMR, mass spectrometry, and X-ray diffraction. DFT calculations further elucidate their molecular structures, providing a basis for understanding similar complex fluorinated compounds like the one (Huang et al., 2021).

Photostability and Spectroscopic Properties Enhancement

Research by Woydziak et al. (2012) demonstrates how fluorination can significantly enhance the photostability and spectroscopic properties of fluorophores. This is achieved through a series of nucleophilic aromatic substitution reactions, suggesting potential applications of the specified compound in developing novel fluorinated fluorophores (Woydziak et al., 2012).

Advanced Material Applications

Studies on π-arene and π-phenoxo complexes of ruthenium and rhodium, as explored by Cole-Hamilton et al. (1977), demonstrate the potential of fluorinated compounds in material science, particularly in catalysis and molecular electronics. Such research underscores the utility of fluorinated compounds in creating advanced materials with novel properties (Cole-Hamilton et al., 1977).

Sensing and Fluorescent Probes

Tanaka et al. (2001) show how fluorinated benzoxazole and benzothiazole derivatives can serve as sensitive fluorescent probes for magnesium and zinc cations, indicating potential applications of similar fluorinated compounds in biochemical sensing and imaging (Tanaka et al., 2001).

Antitumor and Antimicrobial Agents

The synthesis of fluorinated benzothiazoles with potential antitumor and antimicrobial properties, as demonstrated by Naik et al. (2022), highlights the therapeutic applications of fluorinated compounds. Such research points to the possible use of the specified compound in developing new pharmaceuticals (Naik et al., 2022).

These studies collectively indicate that research on fluorinated compounds like 6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone spans across various scientific fields, including organic synthesis, material science, fluorescent probe development, and pharmaceutical sciences. The specific applications within these domains would depend on further research focusing on the unique properties and reactivity of this compound.

Properties

IUPAC Name

[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO3S/c1-15-7-10-18(11-8-15)24-14-21(22(25)16-5-3-2-4-6-16)28(26,27)20-12-9-17(23)13-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIFUQNMFSRGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.